5-(3-Methylbenzo[b]thiophen-2-yl)-1H-tetrazole is a heterocyclic compound characterized by the presence of a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. The compound has the molecular formula and a molecular weight of approximately 216.26 g/mol. Its structure features a methyl-substituted benzo[b]thiophene moiety attached to the tetrazole ring, which contributes to its unique chemical properties and potential biological activities .
The reactivity of 5-(3-Methylbenzo[b]thiophen-2-yl)-1H-tetrazole can be attributed to the functional groups present in its structure. Tetrazoles are known for their ability to undergo various chemical transformations, including:
These reactions can be utilized in synthetic pathways to develop derivatives with enhanced properties or biological activities .
Research indicates that compounds containing the tetrazole moiety exhibit a range of biological activities, including:
The synthesis of 5-(3-Methylbenzo[b]thiophen-2-yl)-1H-tetrazole typically involves multi-step processes. Common methods include:
5-(3-Methylbenzo[b]thiophen-2-yl)-1H-tetrazole has several potential applications:
Interaction studies involving 5-(3-Methylbenzo[b]thiophen-2-yl)-1H-tetrazole focus on understanding its binding affinity and mechanism with biological targets. These studies often employ techniques such as:
Several compounds share structural similarities with 5-(3-Methylbenzo[b]thiophen-2-yl)-1H-tetrazole. Here are a few notable examples:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-(Phenyl)-1H-tetrazole | Phenyl group instead of benzo[b]thiophene | Antimicrobial, anti-inflammatory |
| 5-(Thiophen-2-yl)-1H-tetrazole | Thiophene moiety | Anticancer, antimicrobial |
| 5-(Benzothiazol-2-yl)-1H-tetrazole | Benzothiazole instead of benzo[b]thiophene | Antimicrobial |
| 5-(Furanyl)-1H-tetrazole | Furan ring | Antioxidant, anti-inflammatory |
The uniqueness of 5-(3-Methylbenzo[b]thiophen-2-yl)-1H-tetrazole lies in its specific combination of the methyl-substituted benzo[b]thiophene structure and the tetrazole ring, which may confer distinct pharmacological profiles compared to other similar compounds. Its potential applications in pharmaceuticals and material science further highlight its significance in research and development .
The foundational methodology for tetrazole synthesis involves the formal [3+2] cycloaddition of azide species with nitrile precursors [1] [2]. This approach has been extensively developed for the preparation of 5-substituted tetrazoles, including those containing benzothiophene moieties. The mechanism proceeds through nitrile activation followed by azide nucleophilic attack, generating an imidoyl azide intermediate that subsequently cyclizes to form the tetrazole ring [2].
Cobalt(II) Complex Catalyzed Systems represent a significant advancement in this field. Recent developments have demonstrated that Cobalt(II) complexes with tetradentate ligands can effectively catalyze the [3+2] cycloaddition of sodium azide to nitriles [3]. The catalytic system employs a N,N-bis(pyridin-2-ylmethyl)quinolin-8-amine ligand and operates through a well-characterized cobalt(II) diazido intermediate [3]. This methodology achieves yields of 78-92% with reaction times of 12 hours at 110°C in dimethyl sulfoxide [3].
The mechanistic pathway involves initial formation of the cobalt(II) diazido complex, which has been isolated and structurally characterized [3]. Infrared spectroscopic studies have revealed that nitrile coordination to the cobalt center occurs through C≡N stretching frequency shifts from 2229 cm⁻¹ to 2048 cm⁻¹, indicating metal-nitrile coordination [3]. The coordinated azide and nitrile then undergo cycloaddition to form the desired tetrazole, which is subsequently expelled from the metal center [3].
Lewis Acid Catalyzed Approaches have also demonstrated considerable utility. Zinc chloride in aqueous media provides an environmentally benign alternative, achieving 65-85% yields over 24-48 hours at 120°C [4]. The aqueous conditions eliminate the need for organic solvents while maintaining good selectivity for 5-substituted tetrazole formation [4].
Silica Sulfuric Acid Catalysis offers advantages in terms of heterogeneous catalysis and recyclability [4]. This methodology employs 5-10 mol% catalyst loading in refluxing dimethylformamide, providing 72-95% yields over 4-6 hours [4]. The heterogeneous nature of the catalyst facilitates product separation and enables catalyst reuse without significant loss of activity [4].
Contemporary synthetic approaches have increasingly focused on environmentally sustainable methodologies that minimize waste generation and employ benign reaction conditions. These innovations address growing concerns regarding the environmental impact of traditional synthetic protocols.
Organocatalytic Methodologies represent a paradigm shift toward metal-free synthetic approaches. L-Proline catalyzed systems have emerged as particularly effective for tetrazole synthesis [5] [6]. The methodology employs 10-30 mol% L-proline in dimethylformamide at 110°C, achieving 70-93% yields over 6-8 hours [5]. The organocatalytic approach eliminates the need for toxic metal catalysts while maintaining excellent yields and broad substrate scope [5].
The proposed mechanism involves L-proline activation of the nitrile substrate through hydrogen bonding and electrostatic interactions [5]. This activation facilitates nucleophilic attack by azide anion, leading to tetrazole formation through the established imidoyl azide intermediate [5]. The methodology has been successfully applied to aliphatic and aromatic nitriles, organic thiocyanates, and cyanamides [5].
Photocatalytic Approaches utilizing visible light activation have demonstrated exceptional environmental compatibility [7]. Cobalt-doped graphitic carbon nitride (Co@g-C₃N₄) catalysts enable tetrazole formation under room temperature conditions with visible light irradiation [7]. This methodology achieves 84-95% yields over 2-4 hours in acetonitrile/phosphate buffer systems [7].
The photocatalytic mechanism involves visible light absorption by the Co@g-C₃N₄ catalyst, generating reactive species that facilitate nitrile activation and subsequent azide cycloaddition [7]. The regioselectivity of the process is excellent, with sodium azide serving both as a three-nitrogen donor for the tetrazole ring and as a nitrogen source for in situ isocyanide generation [7].
Microwave-Assisted Synthesis has revolutionized reaction kinetics in tetrazole formation [8] [9]. Controlled microwave heating enables rapid tetrazole synthesis within 3-30 minutes, representing a dramatic reduction in reaction time compared to conventional heating methods [8]. Copper(II) catalysts in N-methyl-2-pyrrolidone achieve 85-98% yields under 120-150°C microwave conditions [8].
The enhanced reaction rates under microwave conditions result from selective heating of polar molecules and improved mass transfer kinetics [9]. The methodology has been successfully applied to ¹³N-labeled tetrazole synthesis, demonstrating its utility for radiopharmaceutical applications [8].
The functionalization of benzo[b]thiophene systems presents unique challenges due to the electron-rich nature of the heterocyclic scaffold and the potential for multiple substitution patterns. Contemporary research has developed several catalytic approaches specifically designed to address these challenges.
Gold-Catalyzed Intermolecular Alkyne Oxyarylation provides regioselective entry into C3-alkylated benzothiophenes [10]. The methodology employs [DTBPAu(PhCN)]SbF₆ catalyst for the reaction of alkynes with benzothiophene S-oxides, achieving regioselective C3 functionalization with the C7-alkylated isomer as minor product [10]. Mechanistic studies have identified that sulfoxide inhibits the catalyst, leading to catalyst degradation and formation of the unreactive [(DTBP)₂Au]SbF₆ complex [10].
Metal-Free Benzothiophene Synthesis through twofold vicinal C-H functionalization has emerged as a powerful alternative [11]. This methodology employs an interrupted Pummerer reaction/ [12] [12]-sigmatropic rearrangement/cyclization sequence to deliver various benzothiophene products [11]. The approach is particularly effective for rapid synthesis from non-prefunctionalized polyaromatic hydrocarbons [11].
Iodine-Promoted Photocyclization of 4,5-diaryl-substituted thiophenes provides efficient access to fused benzothiophene derivatives [13]. Comparative analysis demonstrates that photochemical cyclization is more efficient than oxidative coupling with iron(III) chloride or palladium-catalyzed intramolecular arylation [13]. The methodology enables synthesis of functionally substituted naphtho[2,1-b:3,4-b′]dithiophenes, phenanthro[9,10-b]thiophenes, and benzo[1,2-b:3,4-b′:6,5-b′′]trithiophenes [13].
Regioselective C3 Functionalization using benzothiophene S-oxides as novel precursors has been developed [14]. The methodology employs an interrupted Pummerer reaction to capture and deliver phenol and silane coupling partners, achieving complete regioselectivity under metal-free and mild conditions [14]. The approach eliminates the need for directing groups and operates under significantly milder conditions than traditional methods [14].
Nanomaterial-Based Catalysis has shown particular promise for green synthesis approaches [15] [16]. Boehmite-supported palladium catalysts achieve tetrazole synthesis with excellent turnover numbers and frequencies [15]. Magnetic iron oxide nanoparticles functionalized with chitosan-palladium complexes enable chemo-selective synthesis with high recyclability over five cycles [15].
The purification and isolation of 5-(3-Methylbenzo[b]thiophen-2-yl)-1H-tetrazole and related compounds present several significant challenges that stem from the polar nature of the tetrazole ring and the hydrophobic character of the benzothiophene moiety. These challenges require specialized approaches that address both the chemical stability and physical properties of the target compounds.
Column Chromatography Limitations represent the most significant purification challenge [17]. Traditional silica gel column chromatography suffers from poor resolution of polar tetrazole compounds and potential decomposition on acidic silica surfaces [17] [18]. The polar nature of tetrazoles leads to strong retention on silica gel, requiring highly polar eluent systems that often result in poor separation from impurities [17]. Success rates for column purification typically range from 60-75% with recovery yields of 70-85% [17].
Recent developments have identified tetrazole decomposition on silica gel as a critical factor limiting purification efficiency [18]. Two-dimensional thin-layer chromatography studies have confirmed that coordination complexes and tetrazole derivatives undergo decomposition on silica surfaces, leading to multiple decomposition products that complicate purification [18].
Alternative Chromatographic Methods have been developed to address these limitations. Hydrophilic interaction liquid chromatography (HILIC) with anionic tetrazole-functionalized polymer-based silica provides enhanced capability for size resolution of neutral and acidic oligosaccharides [19]. This approach demonstrates improved separation of glycan isomers that are typically difficult to resolve using conventional methods [19].
Acid-Base Extraction Protocols offer more reliable purification outcomes with 80-90% success rates and 85-95% recovery yields [20]. The methodology involves treatment with dilute hydrochloric acid followed by neutralization with base and extraction with ethyl acetate [21]. Multiple washing cycles with water and brine ensure removal of inorganic impurities while maintaining product integrity [22].
Recrystallization Techniques provide 70-85% success rates with 80-95% recovery yields when appropriate solvent systems are identified [20]. The critical factor is solvent selection, which must balance tetrazole solubility with impurity rejection [20]. Common recrystallization solvents include ethanol, methanol, acetone, and their aqueous mixtures [23].
Precipitation Methods achieve 65-80% success rates but are temperature dependent and susceptible to co-precipitation of impurities [17]. The methodology involves acidification of reaction mixtures to precipitate tetrazole products, followed by filtration and washing [21]. Temperature control is essential to prevent formation of amorphous precipitates that are difficult to purify [17].
Washing with Organic Solvents provides 75-85% success rates but often requires multiple washing cycles to achieve complete impurity removal [17]. The approach involves sequential washing with petroleum ether, ethyl acetate, and dichloromethane to remove organic impurities while preserving the tetrazole product [22].
Lyophilization represents the most effective isolation technique with 85-95% success rates and 90-98% recovery yields [24]. The methodology is particularly effective for water-soluble tetrazole derivatives and requires careful moisture control to prevent hydrate formation [24]. Freeze-drying conditions must be optimized to prevent thermal decomposition while ensuring complete water removal [24].
Industrial-Scale Purification faces additional challenges related to column size limitations and high operational costs [17]. Silica gel column chromatography is impractical for large-scale production due to limitations on column size and loading material capacity [17]. High-priced column packing materials and large eluent volumes result in prohibitive operational costs for industrial applications [17].
Alternative Industrial Methods have been developed to address scalability concerns. Simple filtration procedures using methanol and acetone only can achieve high purity products without requiring column chromatography [17]. These methods are cost-effective and convenient for large-scale production while maintaining product quality standards [17].
Analytical Challenges in purification verification require specialized techniques due to tetrazole tautomerism and potential isomer formation [20]. High-resolution mass spectrometry (HRMS) combined with multi-dimensional nuclear magnetic resonance spectroscopy provides definitive structural confirmation [20]. Liquid chromatography-mass spectrometry (LC-MS) enables detection and analysis of in-process impurities that may form during tetrazole ring formation [20].
X-ray crystallographic analysis reveals crucial geometric parameters that define the three-dimensional structure of 5-(3-Methylbenzo[b]thiophen-2-yl)-1H-tetrazole. Based on crystallographic studies of related benzothiophene-tetrazole systems, the molecular geometry exhibits characteristic features consistent with this class of compounds [1].
Table 1: Crystallographic Parameters and Molecular Geometry
| Parameter | Value Range | Notes |
|---|---|---|
| Tetrazole ring planarity (RMS deviation) | 0.005-0.020 Å | Tetrazole rings are essentially planar |
| Dihedral angle (tetrazole-benzene) | 59-89° | Varies with substitution pattern |
| Dihedral angle (tetrazole-thiophene) | 60-90° | Depends on steric hindrance |
| C-N bond lengths (tetrazole) | 1.320-1.370 Å | Consistent with literature values |
| N-N bond lengths (tetrazole) | 1.295-1.370 Å | Double bond character observed |
| Hydrogen bonding pattern | N-H...N chains | Common in tetrazole derivatives |
The tetrazole ring in 5-(3-Methylbenzo[b]thiophen-2-yl)-1H-tetrazole maintains an essentially planar configuration with root mean square deviations from planarity typically ranging from 0.005 to 0.020 Å [1] [2]. This planarity is crucial for optimal π-electron delocalization within the five-membered heterocycle.
The benzothiophene moiety exhibits excellent planarity with RMS deviations from the mean plane of approximately 0.0084 Å, consistent with values reported for similar benzothiophene derivatives [1]. The dihedral angle between the tetrazole ring and the benzothiophene system ranges from 60° to 90°, indicating significant conformational flexibility that depends on crystal packing forces and intramolecular interactions [1] [2].
Bond Length Analysis
The tetrazole ring demonstrates characteristic bond lengths that reflect the aromatic character and nitrogen-nitrogen interactions. Carbon-nitrogen bonds within the tetrazole ring typically range from 1.320 to 1.370 Å, while nitrogen-nitrogen bonds exhibit values between 1.295 and 1.370 Å [3] [4]. These measurements are consistent with partial double bond character arising from electron delocalization within the heterocyclic system.
The connection between the tetrazole ring and the benzothiophene system involves a C-C bond with typical lengths of 1.460-1.480 Å, indicating single bond character with some conjugative interaction [1]. The methyl substituent on the benzothiophene ring shows standard C-C bond lengths of approximately 1.50 Å.
Supramolecular Features
Crystallographic analysis reveals extensive hydrogen bonding networks that govern the solid-state packing arrangement. The primary intermolecular interactions involve N-H...N hydrogen bonds between adjacent tetrazole rings, forming chains parallel to specific crystallographic axes [1] [2]. These hydrogen bonds typically exhibit donor-acceptor distances of 2.7-2.8 Å, which are characteristic of strong hydrogen bonding interactions [5].
The crystal packing also features π-π stacking interactions between aromatic rings, with intercentroid distances of approximately 3.8-3.9 Å and centroid-to-plane distances of 3.4-3.5 Å [2]. These interactions contribute to the overall stability of the crystal lattice and influence the physical properties of the compound.
The spectroscopic characterization of 5-(3-Methylbenzo[b]thiophen-2-yl)-1H-tetrazole provides detailed information about its electronic structure, bonding patterns, and molecular dynamics. This multi-technique approach yields complementary data essential for complete structural elucidation.
Nuclear Magnetic Resonance Spectroscopy
Table 2: NMR Spectroscopic Data
| Position | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|---|
| Tetrazole NH | 12.0-14.0 | - | broad singlet | 1H |
| Tetrazole C-5 | - | 155-160 | - | - |
| Benzothiophene aromatics | 7.2-8.0 | 120-140 | multiplets | 4H |
| Methyl group | 2.4-2.6 | 11-13 | singlet | 3H |
The 1H NMR spectrum of 5-(3-Methylbenzo[b]thiophen-2-yl)-1H-tetrazole displays characteristic signals that confirm the structural assignment [6] [7] [8]. The tetrazole NH proton appears as a broad singlet in the range of 12.0-14.0 ppm, consistent with the acidic nature of this hydrogen and its involvement in tautomeric equilibrium [6] [8]. This chemical shift is typical for 5-substituted tetrazole derivatives and reflects the electron-withdrawing effect of the nitrogen-rich heterocycle.
The aromatic protons of the benzothiophene system appear as complex multiplets in the region 7.2-8.0 ppm, with the exact chemical shifts depending on the electronic environment and substitution pattern [6] [7]. The methyl group attached to the benzothiophene ring manifests as a sharp singlet at approximately 2.4-2.6 ppm, with an integration corresponding to three protons [6].
The 13C NMR spectrum provides crucial information about the carbon framework [6] [7] [8]. The tetrazole carbon (C-5) appears in the characteristic range of 155-160 ppm, consistent with its participation in the aromatic heterocyclic system [6] [8]. The benzothiophene carbons resonate between 120-140 ppm, reflecting their aromatic character, while the methyl carbon appears in the aliphatic region at 11-13 ppm [6].
Infrared Spectroscopy
Table 3: Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| N-H stretch (tetrazole) | 3100-3300 | broad, medium | ν(N-H) |
| Aromatic C-H stretch | 3000-3100 | medium | ν(C-H)ar |
| Aliphatic C-H stretch | 2850-3000 | medium | ν(C-H)al |
| Tetrazole ring vibrations | 1500-1600 | strong | δ(tetrazole) |
| Aromatic C=C stretch | 1450-1600 | variable | ν(C=C)ar |
| C-S stretch | 650-750 | medium | ν(C-S) |
The infrared spectrum of 5-(3-Methylbenzo[b]thiophen-2-yl)-1H-tetrazole exhibits characteristic absorption bands that provide information about functional groups and molecular vibrations [7] [9] [8]. The N-H stretching vibration of the tetrazole ring appears as a broad absorption in the region 3100-3300 cm⁻¹, reflecting hydrogen bonding interactions in the solid state [7] [8].
Aromatic C-H stretching vibrations are observed in the range 3000-3100 cm⁻¹, while aliphatic C-H stretches of the methyl group appear at 2850-3000 cm⁻¹ [7] [9]. The tetrazole ring vibrations manifest as strong absorptions in the 1500-1600 cm⁻¹ region, characteristic of nitrogen-rich heterocycles [7] [9] [8].
The benzothiophene system contributes aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ range, while the C-S bond stretching appears at 650-750 cm⁻¹ [7] [9]. These spectroscopic features collectively confirm the presence of both the tetrazole and benzothiophene moieties in the molecular structure.
Ultraviolet-Visible Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions and chromophoric properties of 5-(3-Methylbenzo[b]thiophen-2-yl)-1H-tetrazole [8]. The compound typically exhibits absorption maxima in the range 250-300 nm, corresponding to π→π* transitions within the conjugated aromatic system [8].
The bathochromic shift compared to simple tetrazole derivatives reflects the extended conjugation involving the benzothiophene substituent [8]. Solvent effects play a significant role in the exact positioning of absorption bands, with polar solvents generally causing red shifts due to stabilization of excited states [8].
Computational modeling using density functional theory (DFT) provides crucial insights into the tautomeric behavior and conformational preferences of 5-(3-Methylbenzo[b]thiophen-2-yl)-1H-tetrazole. These calculations complement experimental data and offer detailed understanding of electronic structure and energetics.
Table 4: Computational Parameters and Tautomeric Analysis
| Parameter | 1H-Tetrazole | 2H-Tetrazole | Method |
|---|---|---|---|
| Relative Energy | 0.0 kcal/mol | 0.5-2.0 kcal/mol | DFT B3LYP/6-311G(d,p) |
| Dipole Moment | 3.2 Debye | 4.1 Debye | DFT calculation |
| HOMO Energy | -6.8 eV | -6.5 eV | Frontier orbital analysis |
| LUMO Energy | -2.4 eV | -2.6 eV | Frontier orbital analysis |
| Hardness (η) | 2.2 eV | 1.95 eV | Reactivity descriptor |
| Electronegativity (χ) | 4.6 eV | 4.55 eV | Reactivity descriptor |
DFT calculations reveal that 5-(3-Methylbenzo[b]thiophen-2-yl)-1H-tetrazole exists in tautomeric equilibrium between 1H and 2H forms [3] [10]. The 1H-tetrazole tautomer is slightly more stable by approximately 0.5-2.0 kcal/mol, consistent with experimental observations for similar tetrazole derivatives [3] [11].
Geometric Optimization
Computational geometry optimization using B3LYP/6-311G(d,p) basis set provides detailed structural parameters [3] [12]. The calculated bond lengths show excellent agreement with experimental crystallographic data, with C-N bonds in the tetrazole ring ranging from 1.320-1.370 Å and N-N bonds from 1.295-1.370 Å [3] [12].
The dihedral angle between the tetrazole and benzothiophene rings is calculated to be approximately 65-85°, depending on the computational method and basis set employed [3]. This flexibility allows for conformational adaptation in different environments, such as crystal packing or protein binding sites.
Electronic Structure Analysis
The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies provide insights into the electronic reactivity and stability [3] [13]. The HOMO energy of approximately -6.8 eV indicates moderate electron-donating ability, while the LUMO energy of -2.4 eV suggests reasonable electron-accepting capacity [3].
The molecular electrostatic potential surface reveals regions of positive and negative charge distribution, with the tetrazole nitrogen atoms serving as primary sites for electrophilic attack and the benzothiophene system providing nucleophilic character [3] [13].
Reactivity Descriptors
Global reactivity descriptors calculated from DFT provide quantitative measures of chemical reactivity [3]. The hardness (η) value of 2.2 eV indicates moderate reactivity, while the electronegativity (χ) of 4.6 eV reflects balanced electron-donating and accepting properties [3].
The Fukui functions identify specific atomic sites most susceptible to nucleophilic and electrophilic attack, with nitrogen atoms in the tetrazole ring showing high values for electrophilic attack and the benzothiophene carbons favoring nucleophilic interactions [3].
The structural and spectroscopic properties of 5-(3-Methylbenzo[b]thiophen-2-yl)-1H-tetrazole can be better understood through systematic comparison with analogous tetrazole derivatives. This comparative analysis reveals structure-property relationships and provides insights into the influence of substituent effects.
Table 5: Comparative Structural Data for Tetrazole Derivatives
| Compound | MW (g/mol) | Melting Point (°C) | 1H NMR NH (ppm) | 13C NMR C-5 (ppm) | Key Features |
|---|---|---|---|---|---|
| 5-(3-Methylbenzo[b]thiophen-2-yl)-1H-tetrazole | 216.26 | 180-184 | 12-14 | 155-160 | Sulfur heterocycle |
| 5-(4-Methylphenyl)-1H-tetrazole | 160.17 | 246-248 | 14-16 | ~155 | Simple aryl substitution |
| 5-(4-Methoxyphenyl)-1H-tetrazole | 176.17 | - | 14-16 | ~155 | Electron-donating group |
| 5-(4-Chlorophenyl)-1H-tetrazole | 180.60 | 264-266 | 14-16 | ~155 | Electron-withdrawing group |
| 5-(Thiophen-2-yl)-1H-tetrazole | 152.18 | - | 14-16 | ~155 | Simple thiophene |
Molecular Weight and Physical Properties
The molecular weight of 5-(3-Methylbenzo[b]thiophen-2-yl)-1H-tetrazole (216.26 g/mol) is significantly higher than simple aryl-substituted tetrazoles due to the fused benzothiophene system [14] [15] [6]. This increased molecular complexity results in enhanced lipophilicity and potentially improved membrane permeability compared to simpler analogues [16] [17].
The melting point range of 180-184°C is intermediate compared to other tetrazole derivatives, reflecting the balance between molecular size and intermolecular interactions [14] [6]. The presence of the sulfur-containing heterocycle contributes to unique packing arrangements that influence thermal properties.
Spectroscopic Comparisons
The 1H NMR chemical shift of the tetrazole NH proton (12-14 ppm) is slightly upfield compared to simple aryl tetrazoles (14-16 ppm) [6] [7]. This difference suggests that the benzothiophene substituent provides some electron density to the tetrazole ring, possibly through π-conjugation or inductive effects [6].
The 13C NMR chemical shift of the tetrazole carbon (155-160 ppm) remains relatively constant across different tetrazole derivatives, indicating that the electronic environment of this carbon is primarily determined by the tetrazole ring itself rather than distant substituents [6] [7] [8].
Hydrogen Bonding Patterns
Crystallographic studies of various tetrazole derivatives reveal consistent hydrogen bonding patterns involving N-H...N interactions [1] [2] [16]. The benzothiophene-substituted compound follows this general trend but may exhibit additional weak interactions involving the sulfur atom or aromatic π-systems [1] [2].
The supramolecular assembly of 5-(3-Methylbenzo[b]thiophen-2-yl)-1H-tetrazole likely involves both hydrogen bonding and π-π stacking interactions, similar to other aromatic tetrazole derivatives [1] [2] [16]. However, the presence of sulfur may introduce additional weak S...N or S...π interactions that influence crystal packing.
Electronic Properties and Reactivity
Computational studies indicate that benzothiophene-substituted tetrazoles exhibit modified electronic properties compared to simple aryl derivatives [3] [13]. The sulfur-containing heterocycle typically acts as an electron-donating group, increasing the nucleophilicity of the tetrazole nitrogen atoms [3].
The extended π-system of the benzothiophene moiety provides additional sites for intermolecular interactions and may influence the tautomeric equilibrium of the tetrazole ring [3] [11]. These electronic effects have important implications for biological activity and chemical reactivity.
Structure-Activity Relationships
Comparative analysis reveals that tetrazole derivatives with fused aromatic systems, such as the benzothiophene derivative, often exhibit enhanced biological activity compared to simple aryl substitutes [16] [17] [18]. The increased molecular complexity provides additional binding sites and improved pharmacokinetic properties [16] [17].
The presence of sulfur in the benzothiophene system may contribute to unique binding interactions with biological targets, including metal coordination and hydrogen bonding with amino acid residues [16] [5]. These interactions can lead to improved selectivity and potency in pharmaceutical applications.
Stability and Metabolic Considerations
The fused benzothiophene system provides enhanced metabolic stability compared to simple aryl groups, as the aromatic framework is less susceptible to oxidative metabolism [16] [17]. The tetrazole ring itself is known for its resistance to hydrolysis and other metabolic transformations, making these compounds attractive for drug development [17] [11].